2-Amino-2-(10-methylanthracen-9-yl)acetic acid
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Description
“2-Amino-2-(10-methylanthracen-9-yl)acetic acid” is a compound that contains an amino group and a carboxylic acid group. It is a derivative of acetic acid where one of the hydrogen atoms in the methyl group is replaced by an amino group . The compound also contains a 10-methylanthracen-9-yl group attached to the alpha carbon .
Synthesis Analysis
The synthesis of such compounds often involves reactions of amines with carbonyl compounds to form imine derivatives . The reaction conditions need to be carefully controlled, as the rate of formation of these imine compounds is generally greatest near a pH of 5 . The synthesis could also involve reactions of aminoazoles with different electrophiles .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with carbonyl compounds to form imines . They can also react with acid chlorides to form amides . Additionally, amines can undergo alkylation reactions .Future Directions
The future directions for “2-Amino-2-(10-methylanthracen-9-yl)acetic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. As amines are important in various fields such as organic synthesis and medicinal chemistry , there could be potential for new discoveries and applications involving this compound.
properties
IUPAC Name |
2-amino-2-(10-methylanthracen-9-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10-11-6-2-4-8-13(11)15(16(18)17(19)20)14-9-5-3-7-12(10)14/h2-9,16H,18H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXRSARWHMFKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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